

An In-depth Technical Guide to Cannabichromevarin (CBCV): Chemical Structure and Properties

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Compound of Interest

Compound Name: Cannabichromevarin

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Introduction

Cannabichromevarin (CBCV), a lesser-known propyl cannabinoid, is a naturally occurring phytocannabinoid found in the *Cannabis sativa* plant. First identified in 1975 from a strain in Thailand, CBCV shares a close structural resemblance to cannabichromene (CBC), another non-psychoactive cannabinoid.^{[1][2]} As research into the therapeutic potential of minor cannabinoids expands, CBCV is gaining attention for its potential pharmacological effects, which are believed to be distinct from those of the more well-studied cannabinoids like THC and CBD. This technical guide provides a comprehensive overview of the current scientific understanding of CBCV's chemical structure, physicochemical and pharmacological properties, and the methodologies used for its study.

Chemical Structure and Physicochemical Properties

Cannabichromevarin is characterized by a 2-methyl-2-(4-methylpent-3-enyl)-7-propyl-2H-chromen-5-ol structure.^{[2][3]} Its molecular formula is C₁₉H₂₆O₂, and it has a molecular weight of approximately 286.41 g/mol.^[3] The key structural feature that distinguishes CBCV from its pentyl homolog, CBC, is the presence of a propyl side chain at the C7 position of the chromene ring.

Property	Data	Reference
Molecular Formula	C19H26O2	[3]
Molecular Weight	286.41 g/mol	[3]
IUPAC Name	2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol	[3]
CAS Number	57130-04-8	[3]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Spectroscopic Data

Detailed experimental spectroscopic data for pure CBCV is limited in the public domain. However, based on its chemical structure and data from related cannabinoids, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum for CBCV is not readily accessible, computed ¹³C NMR data provides expected chemical shifts. These values are crucial for the identification and structural confirmation of the molecule.

Atom Number	Computed ^{13}C Chemical Shift (ppm)
1	17.7
2	22.5
3	25.8
4	30.9
5	40.0
6	77.5
7	103.1
8	108.3
9	111.4
10	123.0
11	124.9
12	131.9
13	141.9
14	150.3
15	154.5

Data is computed and should be used as a reference.

Mass Spectrometry (MS)

The mass spectrum of CBCV would be expected to show a molecular ion peak $[M]^+$ at m/z 286. The fragmentation pattern would likely involve cleavage of the terpene side chain, similar to what is observed for CBC. The fragmentation of CBC typically yields characteristic ions that can be used for its identification.^{[4][5]} A detailed experimental mass spectrum and fragmentation analysis for CBCV is needed for definitive structural elucidation and quantification in complex matrices.

Infrared (IR) Spectroscopy

The IR spectrum of CBCV is expected to exhibit characteristic absorption bands for its functional groups. These would include a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching bands for the alkyl and alkenyl groups, C=C stretching bands for the aromatic ring and the alkene in the side chain, and C-O stretching bands for the ether linkage in the chromene ring.

Pharmacological Properties

The pharmacological profile of CBCV is not as extensively studied as that of major cannabinoids. However, preliminary research and its structural similarity to CBC suggest several potential areas of therapeutic interest.

Pharmacological Target/Activity	Data	Reference
CB1 Receptor Binding Affinity (K _i)	Not available	
CB2 Receptor Binding Affinity (K _i)	Not available	
Anti-inflammatory Activity (IC ₅₀)	Not available	
TRPV1 Activation (EC ₅₀)	Not available	

It is hypothesized that CBCV, similar to CBC, may act as a selective CB2 receptor agonist.^{[6][7]} The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects.

CBCV is also thought to interact with Transient Receptor Potential (TRP) channels, specifically TRPV1, which are involved in pain perception and inflammation.^[1] However, quantitative data on the potency and efficacy of CBCV at these channels are currently lacking.

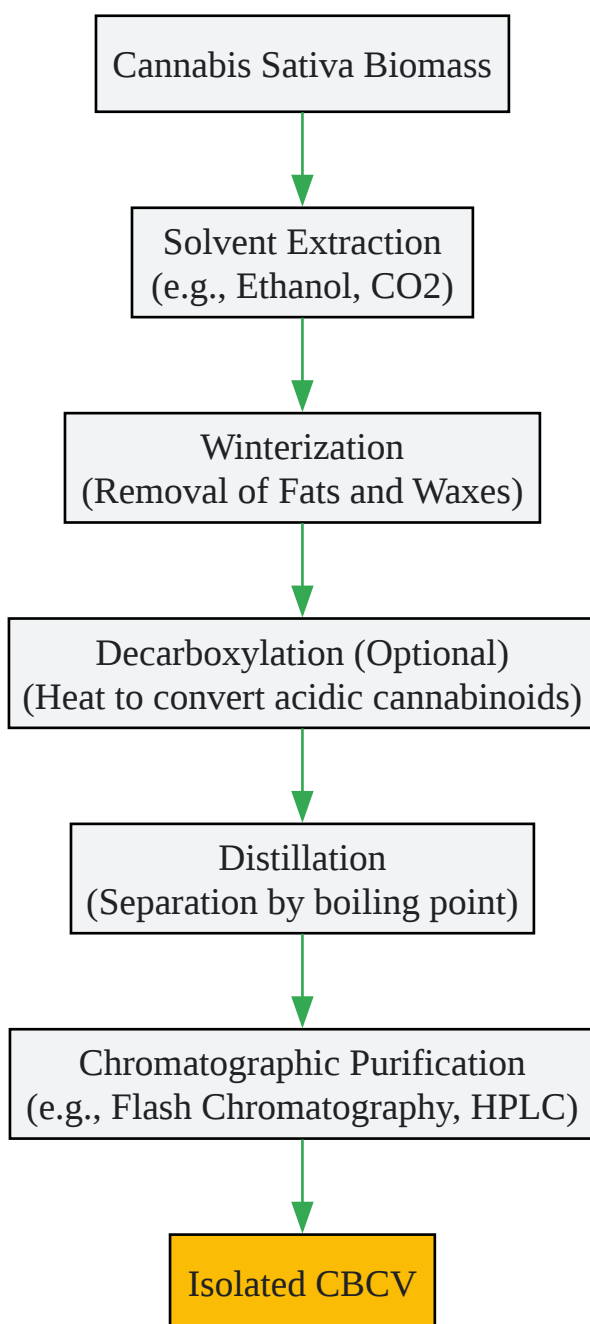
One study demonstrated the anti-inflammatory potential of CBCV in a mouse model of croton oil-induced ear dermatitis, where it showed topical anti-inflammatory activity.^[8]

Experimental Protocols

Extraction and Isolation from *Cannabis sativa*

A general procedure for the isolation of cannabinoids from plant material can be adapted for CBCV.

Workflow for Cannabinoid Isolation



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Caption: General workflow for isolating CBCV from cannabis biomass.

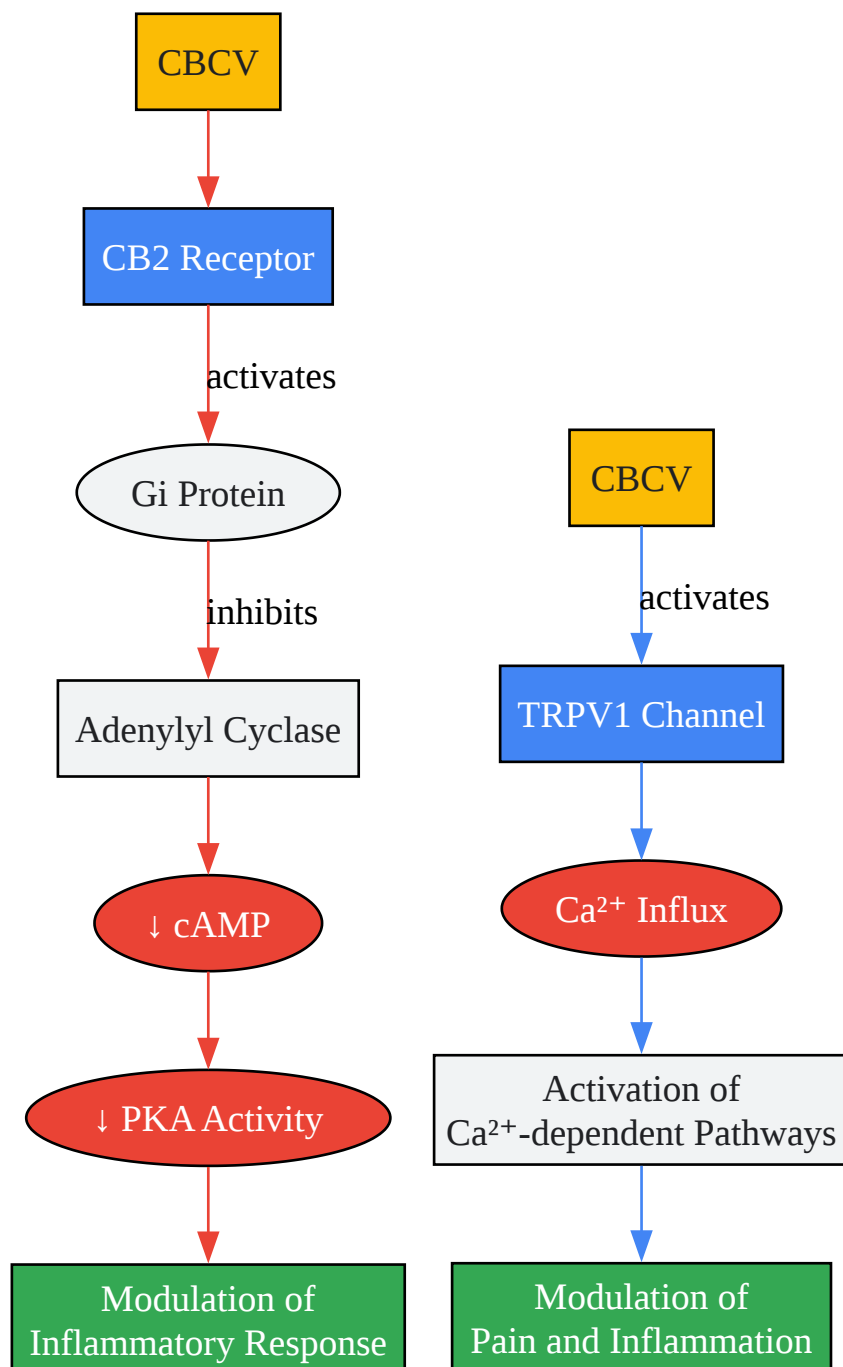
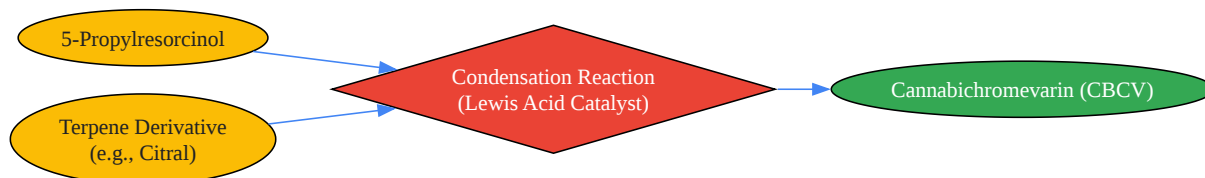
Detailed Protocol (Adapted from general cannabinoid isolation methods):

- **Extraction:** Macerate dried and ground *Cannabis sativa* plant material with a suitable solvent such as ethanol or supercritical CO₂ to extract the cannabinoids.
- **Winterization:** Dissolve the crude extract in ethanol and chill at low temperatures (e.g., -20°C) to precipitate and remove plant waxes and lipids by filtration.
- **Solvent Evaporation:** Remove the ethanol from the filtered extract using a rotary evaporator.
- **Chromatographic Separation:** Subject the resulting oil to column chromatography (e.g., flash chromatography with silica gel or preparative HPLC with a C18 column) using a suitable solvent gradient to separate the different cannabinoids. Fractions are collected and analyzed (e.g., by HPLC-UV) to identify those containing CBCV.
- **Final Purification:** Pool the CBCV-rich fractions and further purify using techniques like recrystallization or a final HPLC step to obtain high-purity CBCV.

Chemical Synthesis

While specific, detailed protocols for the synthesis of CBCV are not widely published, general synthetic routes for cannabinoids can be adapted. One common approach involves the condensation of a resorcinol derivative (in the case of CBCV, 5-propylresorcinol) with a suitable terpene derivative.

Conceptual Synthetic Pathway for CBCV



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